molecular formula C17H38O2Sn B14467561 Stannane, tributyl[(1-ethoxyethoxy)methyl]- CAS No. 66222-26-2

Stannane, tributyl[(1-ethoxyethoxy)methyl]-

Cat. No.: B14467561
CAS No.: 66222-26-2
M. Wt: 393.2 g/mol
InChI Key: MMGGUBUDXZKNMM-UHFFFAOYSA-N
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Description

Stannane, tributyl[(1-ethoxyethoxy)methyl]-, also known as tributyl[(1-ethoxyethoxy)methyl]stannane, is an organotin compound. Organotin compounds are characterized by the presence of tin (Sn) atoms bonded to organic groups. This particular compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tributyl[(1-ethoxyethoxy)methyl]stannane involves multiple steps. One common method starts with the preparation of (tributylstannyl)methanol. This is achieved by reacting tributyltin hydride with paraformaldehyde in the presence of a base such as diisopropylamine and a solvent like tetrahydrofuran . The resulting (tributylstannyl)methanol is then reacted with dimethoxymethane in the presence of boron trifluoride etherate to yield tributyl[(1-ethoxyethoxy)methyl]stannane .

Industrial Production Methods

Industrial production methods for organotin compounds like tributyl[(1-ethoxyethoxy)methyl]stannane typically involve large-scale reactions using similar synthetic routes. The reactions are carried out in reactors with precise control over temperature, pressure, and other reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tributyl[(1-ethoxyethoxy)methyl]stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: It can participate in reduction reactions, often acting as a reducing agent.

    Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with tributyl[(1-ethoxyethoxy)methyl]stannane include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.

Scientific Research Applications

Tributyl[(1-ethoxyethoxy)methyl]stannane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: Organotin compounds, including this one, are studied for their potential biological activity and toxicity.

    Medicine: Research is ongoing into the potential use of organotin compounds in pharmaceuticals, although their toxicity remains a concern.

    Industry: It is used in the production of polymers and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of tributyl[(1-ethoxyethoxy)methyl]stannane involves its ability to form stable carbon-tin bonds. This property makes it useful in radical reactions, where it can act as a radical initiator or stabilizer. The compound’s molecular targets and pathways are primarily related to its interactions with organic molecules, leading to the formation or breaking of chemical bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tributyl[(1-ethoxyethoxy)methyl]stannane is unique due to its specific functional group, which imparts distinct reactivity and properties. This makes it particularly useful in certain types of chemical reactions where other organotin compounds may not be as effective.

Properties

CAS No.

66222-26-2

Molecular Formula

C17H38O2Sn

Molecular Weight

393.2 g/mol

IUPAC Name

tributyl(1-ethoxyethoxymethyl)stannane

InChI

InChI=1S/C5H11O2.3C4H9.Sn/c1-4-7-5(2)6-3;3*1-3-4-2;/h5H,3-4H2,1-2H3;3*1,3-4H2,2H3;

InChI Key

MMGGUBUDXZKNMM-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)COC(C)OCC

Origin of Product

United States

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